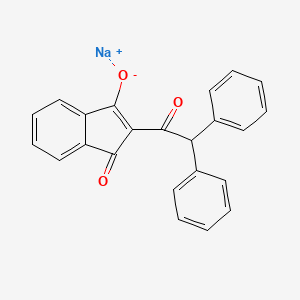
Diphacinone,sodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphacinone, sodium salt is a chemical compound known for its use as an anticoagulant rodenticide. It belongs to the indandione class of rodenticides and is used to control populations of rodents such as rats, mice, voles, and squirrels . The compound is recognized for its effectiveness in pest control due to its ability to disrupt blood coagulation processes in rodents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of diphacinone, sodium salt involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate in the presence of sodium methoxide . The process begins with the purification of 1,1-diphenylacetone to achieve a purity of over 95%. This purified intermediate is then subjected to a cyclization reaction with dimethyl phthalate and sodium methoxide under controlled conditions, typically at temperatures ranging from 90-110°C .
Industrial Production Methods
Industrial production of diphacinone, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is typically obtained with a purity of over 90%, meeting the standards set by regulatory bodies such as the Food and Agriculture Organization and the World Health Organization .
Analyse Des Réactions Chimiques
Types of Reactions
Diphacinone, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert diphacinone, sodium salt into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of diphacinone, sodium salt include sodium methoxide, dimethyl phthalate, and various solvents such as benzene and methanol . Reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of diphacinone, sodium salt depend on the type of reaction. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield substituted indandione compounds .
Applications De Recherche Scientifique
Diphacinone, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in studies related to blood coagulation and anticoagulant mechanisms.
Medicine: Investigated for its potential therapeutic applications in conditions requiring anticoagulation.
Industry: Widely used in pest control to manage rodent populations in agricultural and urban settings
Mécanisme D'action
Diphacinone, sodium salt exerts its effects primarily through its anticoagulant properties. Once ingested by rodents, the compound is absorbed into the bloodstream, where it interferes with the synthesis of clotting factors. This disruption leads to uncontrolled bleeding and eventually death . The molecular targets of diphacinone, sodium salt include various enzymes involved in the blood coagulation pathway, such as vitamin K epoxide reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diphacinone, sodium salt include:
- Brodifacoum
- Bromadiolone
- Bromethalin
- Chlorophacinone
Comparison
Compared to other anticoagulant rodenticides, diphacinone, sodium salt has a shorter persistence in the environment and a lower risk of acute toxicosis in non-target species . This makes it a preferred choice for controlling rodent populations in certain settings. Additionally, its effectiveness in inducing anticoagulation is comparable to that of other similar compounds, but with a different safety profile .
Propriétés
Formule moléculaire |
C23H15NaO3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
sodium;2-(2,2-diphenylacetyl)-3-oxoinden-1-olate |
InChI |
InChI=1S/C23H16O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19,24H;/q;+1/p-1 |
Clé InChI |
DSRYAHGDJUHNRF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4C3=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















